molecular formula C25H26N2O4S B6573069 3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946266-13-3

3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Número de catálogo: B6573069
Número CAS: 946266-13-3
Peso molecular: 450.6 g/mol
Clave InChI: MJVJWAPAOPCAQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a benzamide core substituted with 3,4-diethoxy groups and a tetrahydroquinoline scaffold modified at the 7-position with an N-linked thiophene-2-carbonyl moiety. The diethoxy groups likely enhance lipophilicity and metabolic stability, while the thiophene heterocycle may facilitate π-π interactions in biological targets. Though explicit pharmacological data for this compound is unavailable in the provided evidence, its structural framework aligns with derivatives investigated for kinase modulation (e.g., mTOR inhibitors) .

Propiedades

IUPAC Name

3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-3-30-21-12-10-18(15-22(21)31-4-2)24(28)26-19-11-9-17-7-5-13-27(20(17)16-19)25(29)23-8-6-14-32-23/h6,8-12,14-16H,3-5,7,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVJWAPAOPCAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Variations and Key Features

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Benzamide Substituent Tetrahydroquinoline N-Substituent Molecular Weight (g/mol) Key Features
Target Compound 3,4-Diethoxy Thiophene-2-carbonyl ~398.47* High lipophilicity; potential for aromatic interactions via thiophene
N-(1-(Morpholine-4-carbonyl)-...)-3,5-bis(trifluoromethyl)benzamide (10e) 3,5-Bis(trifluoromethyl) Morpholine-4-carbonyl Not reported Electron-withdrawing CF₃ groups; morpholine enhances solubility
3-Phenyl-N-[1-(thiophene-2-carbonyl)-...]propanamide (CAS 1005294-21-2) 3-Phenylpropanamide Thiophene-2-carbonyl Not reported Increased steric bulk; aromatic phenyl group
2-Chloro-6-fluoro-N-[1-(furan-2-carbonyl)-...]benzamide 2-Chloro-6-fluoro Furan-2-carbonyl 398.82 Halogens enhance electronic effects; furan reduces lipophilicity
4-(tert-Butyl)-N-(1-isobutyryl-...)benzamide 4-tert-Butyl Isobutyryl 378.51 Steric hindrance from tert-butyl; aliphatic isobutyryl group

*Estimated based on molecular formula (C₂₄H₂₇N₃O₄S).

Structure-Activity Relationship (SAR) Insights

Benzamide Substitutions :

  • Electron-Donating Groups (e.g., 3,4-Diethoxy) : These may improve metabolic stability by reducing oxidative degradation. However, increased lipophilicity could affect solubility .
  • Electron-Withdrawing Groups (e.g., CF₃ in 10e) : Enhance binding to electron-deficient pockets in targets like kinases. The trifluoromethyl groups in 10e are associated with mTOR inhibition .
  • Halogenated Derivatives (e.g., 2-chloro-6-fluoro) : Improve membrane permeability and target affinity via halogen bonding .

Tetrahydroquinoline N-Substituents: Thiophene-2-carbonyl: Promotes π-π stacking in hydrophobic binding pockets. Retained in both the target compound and CAS 1005294-21-2 . Morpholine/Piperidine (e.g., 10e–10g): Introduce hydrogen-bonding capacity and solubility, critical for kinase inhibitor pharmacodynamics . Furan vs. Thiophene: Furan’s reduced aromaticity may decrease binding potency compared to thiophene but improve aqueous solubility .

Steric and Lipophilic Effects :

  • Bulky groups (e.g., tert-butyl in ) may hinder binding to compact active sites but enhance selectivity for larger pockets.
  • Aliphatic chains (e.g., isobutyryl in ) reduce aromatic interactions but increase conformational flexibility.

Implications for Drug Development

Key considerations for further study include:

  • Synthetic Accessibility: Modifications at the benzamide and tetrahydroquinoline positions are well-established, as evidenced by diverse analogs .
  • ADME Properties : The diethoxy-thiophene combination may necessitate formulation adjustments to mitigate low solubility.
  • Target Specificity : Thiophene-containing analogs (e.g., CAS 1005294-21-2 ) could guide selectivity studies against off-target kinases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.